![molecular formula C11H15ClFNO B1451453 3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1185303-90-5](/img/structure/B1451453.png)
3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride (also known as 4-FMPH) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrrolidine family, which are small organic molecules that are known for their high stability and low toxicity. 4-FMPH is an important compound in the field of synthetic organic chemistry, and has been used in a range of experiments such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Docking and QSAR Studies for c-Met Kinase Inhibitors
Research has demonstrated the utility of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA), and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives, which are structurally similar to "3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride," in inhibiting the c-Met kinase. Through docking and quantitative structure–activity relationship (QSAR) studies, these compounds were analyzed for their orientations, active conformations as inhibitors, and molecular features contributing to high inhibitory activity. The QSAR methods employed, including Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR), predicted biological activities of these inhibitors, suggesting their potential for therapeutic applications (Caballero et al., 2011).
Polar [3+2] Cycloaddition Reactions
Pyrrolidines, such as those derived from "this compound," have been highlighted for their importance in various applications, including their use as dyes and agrochemical substances. A study on the synthesis of pyrrolidines through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene showcased the reaction's polar nature and its potential under mild conditions, underscoring the versatility of pyrrolidine derivatives in chemical synthesis (Żmigrodzka et al., 2022).
Fluorescent "Turn On" Chemo-Sensing
Research into salicylaldehyde based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), has identified their application in fluorescent "turn on" response toward Al3+ ions. This illustrates the potential of fluoro-substituted compounds in developing sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biological studies (Rahman et al., 2017).
Synthesis and Characterization of Pyrrolidinyl Derivatives
The synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, derived from reactions involving pyrrolidinium pyrrolidine-1-carbodithioate, has been documented. These compounds, characterized by NMR, MS spectrometry, and other spectroscopic methods, indicate the broad utility of pyrrolidine derivatives in synthesizing complex molecular structures with potential applications in medicinal chemistry and material sciences (Sarbu et al., 2019).
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBKSMRVBVBGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


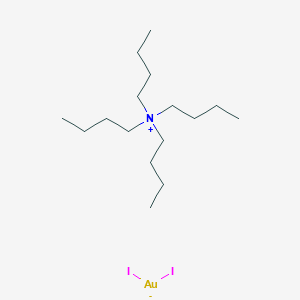
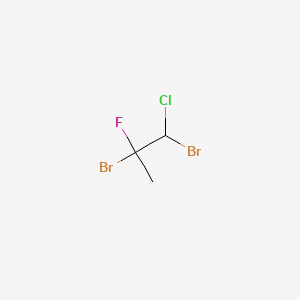
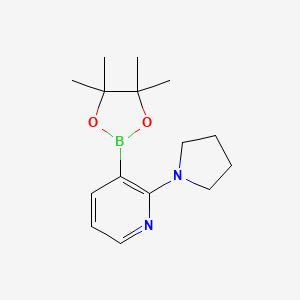
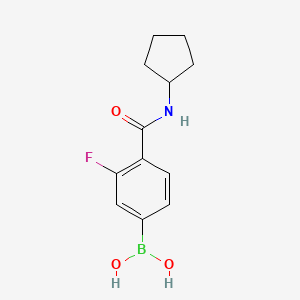
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)

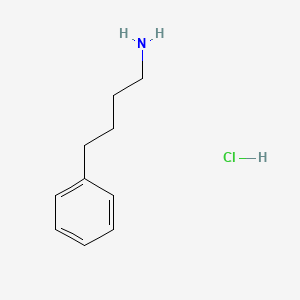
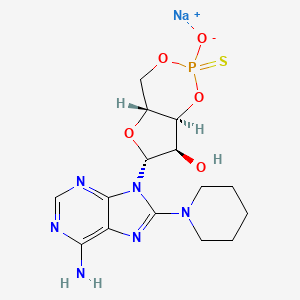


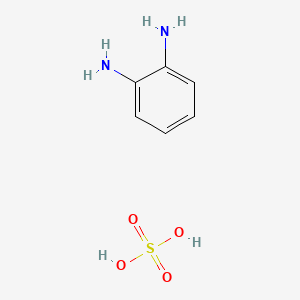
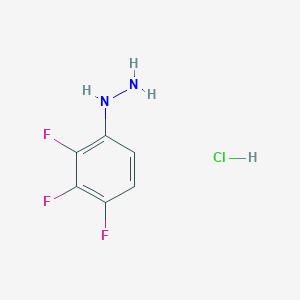
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)

